

Liquid chromatography-mass spectrometry (LC-MS) analysis of chrysogine

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Application Notes and Protocols for the LC-MS Analysis of Chrysogine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of **chrysogine** using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are intended for researchers in natural product chemistry, fungal metabolomics, and drug discovery.

Introduction

Chrysogine (IUPAC name: 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one) is a yellow pigment produced by several filamentous fungi, most notably Penicillium chrysogenum.[1][2][3] As a secondary metabolite, its production and biological activities are of significant interest in various fields, including biotechnology and pharmacology. Accurate and robust analytical methods are crucial for its detection, quantification, and further investigation. LC-MS offers the high sensitivity and selectivity required for analyzing **chrysogine** in complex biological matrices.

Molecular Information:

Molecular Formula: C10H10N2O2[4]



Molecular Weight: 190.20 g/mol [4]

• Exact Mass: 190.0742 g/mol [4]

Experimental Protocols Sample Preparation from Penicillium chrysogenum Culture

This protocol is adapted from established methods for the extraction of secondary metabolites from fungal cultures.[1]

Materials:

- Penicillium chrysogenum culture broth
- Centrifuge
- 0.2 μm Polytetrafluoroethylene (PTFE) syringe filters
- High-performance liquid chromatography (HPLC) grade methanol
- · Microcentrifuge tubes

Procedure:

- Collect the culture broth from the Penicillium chrysogenum fermentation.
- Transfer the broth to centrifuge tubes and centrifuge for 10 minutes to pellet the mycelium.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.2 μm PTFE syringe filter into a clean collection vial.
- For intracellular analysis, the mycelial pellet can be washed, homogenized, and extracted separately with a suitable organic solvent like methanol or ethyl acetate.
- The filtered supernatant can be directly injected for LC-MS analysis or diluted with an appropriate solvent (e.g., methanol or water) if high concentrations of chrysogine are



expected.

• Store the prepared samples at -80°C until analysis to prevent degradation.[1]

Liquid Chromatography (LC) Method

The following parameters provide a starting point for the chromatographic separation of **chrysogine**. Optimization may be required based on the specific LC system and column used.

Parameter	Recommended Conditions		
LC System	Accella 1250 HPLC system or equivalent[1]		
Column	Kinetex 2.6 μm C18, 100 x 2.1 mm or similar reversed-phase column[5]		
Mobile Phase A	Water with 0.1% Formic Acid		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid		
Gradient	Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute chrysogine and other metabolites, hold for a few minutes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-10 min 10-95% B, 10-13 min 95% B, 13.1-15 min 10% B.		
Flow Rate	0.3 - 0.4 mL/min		
Column Temperature	40°C		
Injection Volume	5 - 10 μL		

Mass Spectrometry (MS) Method

The following parameters are for a high-resolution mass spectrometer, such as an Orbitrap Exactive or a Q-TOF, operated in positive electrospray ionization (ESI) mode.



Parameter	Recommended Conditions	
Mass Spectrometer	Orbitrap Exactive, Q-Exactive, or Q-TOF MS system[1]	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Full Scan m/z Range	100 - 1000	
Capillary Voltage	3.5 - 4.5 kV	
Sheath Gas Flow Rate	30 - 40 (arbitrary units)	
Auxiliary Gas Flow Rate	5 - 15 (arbitrary units)	
Capillary Temperature	275 - 325°C	
S-Lens RF Level	50 - 60	

Tandem Mass Spectrometry (MS/MS) for Confirmation and Quantification

For targeted analysis and confirmation of **chrysogine**, a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) can be used. A Multiple Reaction Monitoring (MRM) method can be developed for enhanced selectivity and sensitivity.

- Precursor Ion ([M+H]+): m/z 191.0814[4]
- Product lons for MRM:
 - Quantifier: m/z 173.0695 (corresponding to the loss of H₂O)[4]
 - Qualifier: m/z 120.0462[4]
- Collision Energy: Optimization is required, but a starting point of 10-20 eV can be used.[4]

Data Presentation

The following table summarizes the relative abundance of **chrysogine** and related metabolites observed in a study of P. chrysogenum. The data is presented as peak areas corrected for an



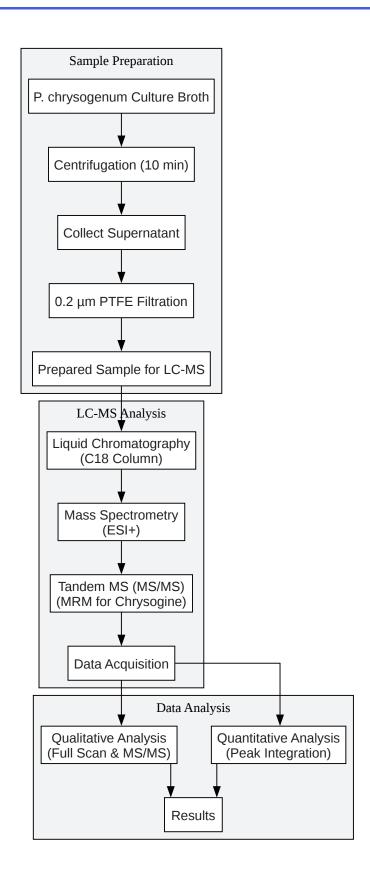
internal standard.

Compound No.	Compound Name	Relative Peak Area (48h)	Relative Peak Area (96h)
1	Chrysogine	1.20E+08	1.50E+08
2	N- acetylalanylanthranila mide	2.50E+07	3.00E+07
3	N- pyruvoylanthranilamid e	5.00E+06	8.00E+06
4	(unknown)	1.00E+07	1.20E+07
8	(unknown)	8.00E+07	9.00E+07
13	(unknown)	4.00E+07	5.00E+07

Data adapted from Viggiano et al., Applied and Environmental Microbiology, 2018.

Visualizations Experimental Workflow



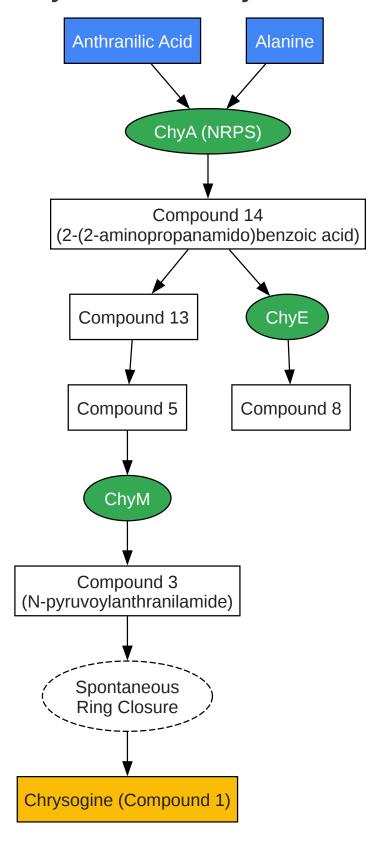


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LC-MS analysis workflow for **chrysogine**.



Chrysogine Biosynthetic Pathway

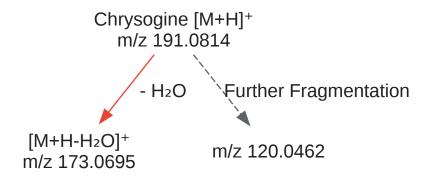


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Simplified **chrysogine** biosynthetic pathway.

Proposed Fragmentation of Chrysogine



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Proposed ESI-MS/MS fragmentation of chrysogine.

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